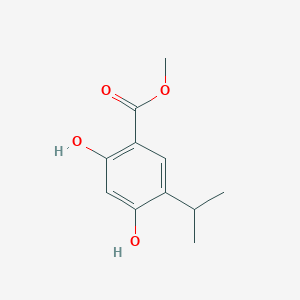

Methyl 2,4-dihydroxy-5-isopropylbenzoate

Description

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 2,4-dihydroxy-5-propan-2-ylbenzoate. This nomenclature reflects the precise substitution pattern on the benzoic acid backbone, with the hydroxyl groups located at positions 2 and 4, the isopropyl group (propan-2-yl) at position 5, and the methyl ester functionality. The compound is registered under Chemical Abstracts Service number 943519-37-7, which serves as its unique chemical identifier in scientific databases and literature.

Alternative nomenclature systems have been employed to describe this compound, including the descriptor 2,4-dihydroxy-5-isopropylbenzoic acid methyl ester. Additional synonyms documented in chemical databases include methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate and benzoic acid, 2,4-dihydroxy-5-(1-methylethyl)-, methyl ester. The compound has been assigned various database identifiers, including PubChem Compound Identification Number 59167875 and EPA DSSTox Substance Identification DTXSID40731184.

Molecular Formula and Weight

The molecular formula of methyl 2,4-dihydroxy-5-isopropylbenzoate is C₁₁H₁₄O₄, indicating a composition of eleven carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. The calculated molecular weight is 210.23 grams per mole, as determined through computational chemistry methods employed by PubChem. This molecular weight reflects the contribution of the benzoic acid core structure enhanced by the various substituents, specifically the two hydroxyl groups contributing 34.02 grams per mole, the isopropyl group adding 43.09 grams per mole, and the methyl ester functionality contributing to the overall molecular mass.

The molecular descriptor data reveals significant structural information through various computational representations. The Simplified Molecular Input Line Entry System notation for this compound is CC(C)C1=CC(=C(C=C1O)O)C(=O)OC, which encodes the complete connectivity pattern of the molecule. The International Chemical Identifier string InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3 provides a standardized representation that facilitates database searches and chemical information exchange.

Structural Elucidation

X-ray Crystallography and Conformational Analysis

Crystallographic investigations have provided detailed insights into the three-dimensional structure of this compound and related compounds. A comprehensive study of a closely related derivative, methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, revealed significant conformational characteristics that are relevant to understanding the structural behavior of the target compound. The crystallographic analysis demonstrated that the dihedral angle between the benzene ring and the carbon atoms of the terminal isopropyl group measures 83.48 degrees, indicating a nearly perpendicular orientation of the alkyl substituent relative to the aromatic plane.

The crystal structure analysis revealed the presence of extensive intramolecular hydrogen bonding networks involving both nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen interactions. These hydrogen bonds generate specific ring motifs, with the intramolecular interactions forming S(5) and S(6) ring structures that contribute to the overall molecular stability and conformation. The crystallographic data indicates that molecules in the crystal lattice are linked through intermolecular oxygen-hydrogen to oxygen hydrogen bonds, generating C(7) chain propagation patterns that extend throughout the crystal structure.

Furthermore, the crystal packing reveals the presence of weak aromatic π–π stacking interactions with a centroid-to-centroid separation distance of 3.604 Angstroms. These non-covalent interactions play a crucial role in determining the solid-state properties of the compound and influence its physical characteristics such as melting point, solubility, and crystal morphology. The combination of hydrogen bonding and π–π stacking creates a three-dimensional network that stabilizes the crystal structure and affects the compound's pharmaceutical and chemical properties.

Comparative Analysis of Isomeric Forms

The structural analysis of this compound benefits from comparison with related isomeric and homologous compounds that share similar substitution patterns. Examination of methyl 2,4-dihydroxybenzoate, which lacks the isopropyl substituent, reveals fundamental differences in molecular geometry and physical properties. The parent compound methyl 2,4-dihydroxybenzoate has a molecular formula of C₈H₈O₄ and molecular weight of 168.15 grams per mole, demonstrating the significant structural impact of the isopropyl group addition.

Comparative studies with methyl 2,4-dihydroxy-6-octylbenzoate, which features an octyl chain at the 6 position instead of an isopropyl group at the 5 position, illustrate the effects of alkyl chain length and positioning on molecular properties. This octyl derivative has a molecular formula of C₁₆H₂₄O₄ and molecular weight of 280.36 grams per mole, significantly larger than the isopropyl variant. The structural differences between these isomers affect their solubility profiles, with the octyl derivative serving primarily as an ultraviolet absorber due to its enhanced lipophilicity.

Investigation of methyl 2,4-dihydroxy-6-propylbenzoate provides direct insight into positional isomerism effects. This compound, with Chemical Abstracts Service number 55382-52-0, shares the same molecular formula C₁₁H₁₄O₄ and molecular weight 210.23 grams per mole as the 5-isopropyl isomer but exhibits different physical and chemical properties due to the altered substitution pattern. The 6-propyl isomer demonstrates different hydrogen bonding patterns and crystal packing arrangements compared to the 5-isopropyl variant, highlighting the critical importance of substituent positioning in determining molecular behavior.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation and detailed information about the electronic environment of individual atoms within this compound. Certificate of analysis data from high-quality samples indicates that both proton and carbon-13 Nuclear Magnetic Resonance spectra are consistent with the proposed molecular structure. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that can be assigned to specific hydrogen environments within the molecule.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically displays signals corresponding to the benzene ring protons, which appear as distinct multipets due to the substitution pattern. The hydroxyl protons associated with the phenolic groups exhibit characteristic chemical shifts that are influenced by intramolecular hydrogen bonding effects. The isopropyl group generates a characteristic doublet pattern for the methyl groups and a septet for the methine hydrogen, providing clear evidence for the presence of this branched alkyl substituent.

The methyl ester group produces a distinctive singlet in the proton Nuclear Magnetic Resonance spectrum, typically appearing in the range of 3.8 to 4.0 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule, with the carbonyl carbon of the ester group appearing in the characteristic range around 170 parts per million. The aromatic carbons display chemical shifts consistent with the substitution pattern, while the aliphatic carbons of the isopropyl group and methyl ester appear in their expected regions.

Infrared and Mass Spectrometry Profiles

Infrared spectroscopy reveals characteristic absorption bands that serve as molecular fingerprints for this compound. The hydroxyl groups associated with the phenolic functionalities produce broad absorption bands in the range of 3200 to 3600 wavenumbers, with the exact position influenced by the extent of hydrogen bonding. These oxygen-hydrogen stretching vibrations may exhibit splitting or broadening due to intramolecular hydrogen bonding interactions between the hydroxyl groups and other functional groups within the molecule.

The carbonyl stretching vibration of the ester group generates a strong absorption band typically observed between 1670 and 1760 wavenumbers. This characteristic frequency is influenced by the electron-donating effects of the hydroxyl substituents on the aromatic ring, which can cause slight shifts in the carbonyl stretching frequency compared to unsubstituted benzoate esters. Carbon-hydrogen stretching vibrations from both aromatic and aliphatic sources produce multiple bands in the 2850 to 3100 wavenumber region, with aromatic carbon-hydrogen stretches appearing at higher frequencies than aliphatic carbon-hydrogen stretches.

Properties

IUPAC Name |

methyl 2,4-dihydroxy-5-propan-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6(2)7-4-8(11(14)15-3)10(13)5-9(7)12/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOCXJWZGXUTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731184 | |

| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943519-37-7 | |

| Record name | Methyl 2,4-dihydroxy-5-(propan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Methyl 2,4-dihydroxy-5-isopropylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Methyl 2,4-dihydroxy-5-isopropylbenzoate exerts its effects involves its interaction with molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups on the benzene ring can donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress.

Anti-inflammatory Activity: The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Molecular Targets: Potential targets include various enzymes, receptors, and signaling pathways involved in disease processes.

Comparison with Similar Compounds

Diethyl 2,5-Dihydroxyterephthalate (CAS 5870-38-2)

- Substituents : Hydroxyl groups at positions 2 and 5 (vs. 2 and 4 in the target compound).

- Ester Group : Diethyl ester (vs. methyl ester), likely increasing lipophilicity.

- Implications : The terephthalate backbone and diethyl ester may enhance rigidity and reduce solubility compared to the target compound’s methyl ester and isopropyl group .

Ethyl 2-Methoxy-6-Methylbenzoate (CAS 6520-83-8)

- Substituents : Methoxy (electron-donating) at position 2 and methyl at position 6 (vs. hydroxyls and isopropyl in the target).

- Ester Group : Ethyl ester, moderately less polar than methyl.

Ethyl 2-Hydroxy-6-Methylbenzoate (CAS 6555-40-4)

- Substituents : Single hydroxyl at position 2 and methyl at position 6 (vs. dual hydroxyls and isopropyl in the target).

- Ester Group : Ethyl ester, similar lipophilicity to other ethyl derivatives.

- Implications : The absence of a second hydroxyl group and isopropyl substituent may reduce steric hindrance and polarity, favoring different reactivity profiles .

Implications of Structural Variations

- Polarity and Solubility : The dual hydroxyl groups in this compound likely increase polarity compared to methoxy- or methyl-substituted analogs. However, the isopropyl group may counterbalance this by introducing hydrophobicity.

- Steric Effects : The isopropyl group at position 5 could hinder interactions in biological systems or synthetic reactions, differentiating it from smaller substituents in similar compounds.

Biological Activity

Methyl 2,4-dihydroxy-5-isopropylbenzoate is a benzoate derivative that has garnered attention due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

- CAS Number : 943519-37-7

The compound features a methyl ester group and two hydroxyl groups on the benzene ring, with an isopropyl group at the 5-position. These structural characteristics contribute to its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may play a role in reducing the risk of chronic diseases linked to oxidative damage.

Anti-inflammatory Properties

The compound has shown potential in inhibiting inflammatory pathways. Research indicates that it may inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these pathways, this compound could help alleviate conditions characterized by chronic inflammation .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit COX and LOX enzymes, which are critical in the inflammatory response.

- Radical Scavenging : Its ability to donate hydrogen atoms allows it to effectively scavenge free radicals.

- Cell Signaling Modulation : It may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Salicylic Acid | Moderate | High |

| Aspirin (Acetylsalicylic Acid) | Moderate | High |

| Flavonoids (e.g., Quercetin) | High | High |

Case Studies and Research Findings

- Cancer Therapeutics : A study explored the use of this compound as a scaffold for developing inhibitors targeting heat shock protein 90 (Hsp90), which is overexpressed in several cancers. The research demonstrated that compounds derived from this scaffold exhibited significant inhibitory activity against cancer cell proliferation and migration in vitro and in vivo .

- Inflammatory Response : Another study investigated the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a reduction in inflammatory markers and improved outcomes compared to control groups.

Preparation Methods

Preparation Methods

Detailed Stepwise Synthesis

Step 1: Isopropylation

- Starting Material: 3,5-dihydroxybenzoic acid

- Reagents: Isopropanol, sulfuric acid (catalyst)

- Procedure:

- Dissolve 3,5-dihydroxybenzoic acid in a mixture of isopropanol and sulfuric acid.

- Heat the mixture to 60–65 °C, add isopropanol dropwise, and stir for 3 hours.

- Cool, neutralize with sodium carbonate, filter, acidify, and extract with ethyl acetate.

- Dry and concentrate to obtain 3,5-dihydroxy-4-isopropylbenzoic acid.

- Yield: ~82%

Step 2: Esterification

- Starting Material: 3,5-dihydroxy-4-isopropylbenzoic acid

- Reagents: Methanol, acid catalyst (e.g., H₂SO₄)

- Procedure:

- Reflux the acid with methanol and a catalytic amount of sulfuric acid.

- After completion, neutralize, extract, and purify to yield methyl 2,4-dihydroxy-5-isopropylbenzoate.

- Yield: Typically >75% (literature values for similar esters)

Step 3: Optional Protection/Deprotection

Optimization and Analytical Data

The referenced synthesis emphasizes the importance of temperature control, choice of solvent, and the sequence of addition for maximizing yield and purity. Table 1 summarizes the key reaction conditions and yields.

Table 1: Summary of Key Reaction Steps and Conditions

| Step | Starting Material | Reagents/Catalysts | Key Conditions | Yield (%) |

|---|---|---|---|---|

| Isopropylation | 3,5-dihydroxybenzoic acid | Isopropanol, H₂SO₄ | 60–65 °C, 3 h | 82 |

| Esterification | 3,5-dihydroxy-4-isopropylbenzoic acid | Methanol, H₂SO₄ | Reflux, 2–4 h | >75 |

| Demethylation* | Methyl-protected intermediates | BBr₃ or AlCl₃ | 0–25 °C, 1–3 h | 70–90 |

*If methyl protection is used for phenolic groups.

Alternative Approaches

While the above method is the most direct and widely reported, alternative methods may include:

- Direct Fischer Esterification: Direct reaction of 2,4-dihydroxy-5-isopropylbenzoic acid with methanol and acid catalyst.

- Transesterification: If an ethyl or other alkyl ester is available, transesterification with methanol under acidic or basic conditions can yield the methyl ester.

However, literature consistently favors the stepwise isopropylation followed by esterification route for optimal selectivity and yield.

Research Findings and Notes

- The isopropylation step is regioselective for the 5-position due to the activating effects of the phenolic groups at the 2 and 4 positions.

- Protection of phenolic hydroxyls may be necessary in multi-step syntheses to prevent unwanted side reactions.

- Analytical data (IR, NMR, HRMS) confirms the structure and purity of intermediates and final product.

- The described method uses commercially available reagents and avoids hazardous heavy metal oxidants, making it suitable for both laboratory and industrial scale-up.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dihydroxy-5-isopropylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves esterification of 2,4-dihydroxy-5-isopropylbenzoic acid using methanol under acidic catalysis. To optimize yield, vary catalysts (e.g., sulfuric acid, acetic acid ), temperature (40–80°C), and solvent polarity. Monitor progress via TLC (Rf values ) and characterize intermediates via H-NMR for regioselectivity confirmation. For reproducibility, document stoichiometry and purification steps (e.g., column chromatography).

Q. How can spectroscopic techniques (NMR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer : Use H-NMR to identify phenolic protons (δ 9–12 ppm) and methyl/isopropyl groups (δ 1.2–3.5 ppm). Compare with literature data for analogous benzoates . High-resolution mass spectrometry (HRMS) confirms molecular ion ([M+H]+) and fragmentation patterns. Purity is validated via HPLC (≥95% peak area) with UV detection at 254 nm.

Q. What are the recommended storage conditions to ensure the compound’s stability during long-term research use?

- Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at –20°C. Avoid humidity to prevent hydrolysis, as recommended for lab-stable phenolic esters . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient carbonyl carbons. Compare activation energies for methanol vs. bulkier nucleophiles. Validate predictions experimentally via kinetic studies under varying dielectric conditions (DMF vs. THF) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Use standardized assays (DPPH/ABTS for antioxidant activity; ROS quantification in cell models) under controlled oxygen levels. Compare results across cell lines (e.g., HepG2 vs. RAW 264.7) and validate via siRNA knockdown of redox-sensitive pathways . Statistical meta-analysis of published IC values can identify confounding variables (e.g., pH, solvent).

Q. How do structural modifications (e.g., isopropyl group substitution) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Synthesize analogs (e.g., 5-ethyl or 5-cyclohexyl derivatives) and assess logP (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation ). Correlate structural features with bioavailability using QSAR models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.